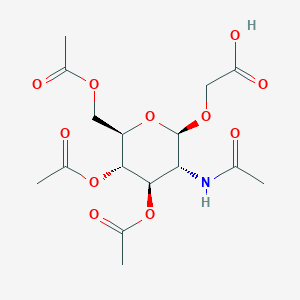
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside
Descripción general
Descripción
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C16H23NO11 and its molecular weight is 405.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Carboxymethyl 2-(acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 693800-24-7) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₁O₁₁ |
| Molecular Weight | 405.35 g/mol |
| CAS Number | 693800-24-7 |
1. Inhibition of Glycosaminoglycan Synthesis
Research indicates that derivatives of 2-acetamido-2-deoxy-D-glucose (GlcNAc), including the compound , exhibit inhibitory effects on glycosaminoglycan (GAG) synthesis. A study demonstrated that certain acetylated GlcNAc analogs significantly reduced the incorporation of D-[3H]glucosamine into cellular GAGs. This effect was attributed to competition for metabolic pathways and dilution of specific activities in the synthesis process .
2. Impact on Protein Synthesis
The compound also appears to influence protein synthesis. In a controlled environment using primary hepatocytes, it was observed that the introduction of certain GlcNAc derivatives led to a decrease in total protein synthesis. Specifically, one analog demonstrated a reduction to approximately 60% of control levels, suggesting a potential mechanism involving uridine trapping and depletion of UTP pools necessary for protein synthesis .
Case Study 1: Hepatocyte Culture Experiment
In an experiment involving hepatocyte cultures treated with various GlcNAc analogs, it was found that:
- Compound 8 (related to the target compound) at a concentration of 1.0 mM resulted in GAG size reduction from approximately 77 kDa to about 40 kDa.
- The inhibition was reversible with exogenous uridine supplementation, indicating a metabolic interference rather than direct cytotoxicity .
Case Study 2: Comparative Analysis with Other Analogues
A comparative study highlighted the differences in biological activity between various acetylated GlcNAc derivatives:
| Compound | Effect on GAG Synthesis | Effect on Protein Synthesis |
|---|---|---|
| Carboxymethyl GlcNAc | Significant reduction | Moderate inhibition |
| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose | Lower impact | No significant effect |
| 1-deoxy-GlcNAc analogue | Minimal reduction | No effect |
This table illustrates the varying degrees of biological activity among related compounds, underscoring the unique properties of carboxymethyl derivatives.
Propiedades
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO11/c1-7(18)17-13-15(27-10(4)21)14(26-9(3)20)11(5-24-8(2)19)28-16(13)25-6-12(22)23/h11,13-16H,5-6H2,1-4H3,(H,17,18)(H,22,23)/t11-,13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIRZMRBOGXLF-JPIRQXTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















